1-Methyl-1,9-diazaspiro[5.5]undecane
Description
Historical Development and Significance of Spirocyclic Systems in Organic Chemistry
Spiro compounds, characterized by at least two molecular rings sharing a single common atom, have a rich history in organic chemistry. wikipedia.org The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. lscollege.ac.in Initially, the synthesis of these strained ring systems posed a significant challenge to chemists, but advancements in synthetic methodologies have made them more accessible. researchgate.net
The significance of spirocycles lies in their distinct three-dimensional and conformationally constrained nature. researchgate.net This rigid architecture allows for a more precise orientation of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets such as proteins and enzymes. researchgate.net Consequently, spirocyclic motifs are increasingly incorporated into chemical libraries for drug discovery, with a growing number of spiro-containing compounds being investigated for a wide range of therapeutic applications, including as anticancer, antidepressant, antibacterial, and antihypertensive agents. researchgate.net
Overview of the Research Landscape for 1-Methyl-1,9-diazaspiro[5.5]undecane and Related Diazaspiro Scaffolds
The 1,9-diazaspiro[5.5]undecane scaffold, a member of the broader class of diazaspiro compounds, has become a focal point of intensive research. nih.gov This dipiperidine system, spirofused at position 2 of one ring and position 4 of the other, serves as a versatile platform for the development of novel bioactive molecules. nih.govresearchgate.net Investigations into this scaffold have revealed its potential to modulate a diverse array of biological targets, leading to its exploration in numerous therapeutic areas. nih.govnih.gov
The research landscape for this class of compounds is expansive, with studies focusing on their application in treating obesity, pain, immune system disorders, cell signaling-related diseases, cardiovascular conditions, and psychotic disorders. nih.gov For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC) for the treatment of obesity. nih.gov Furthermore, the multimodal activity of compounds containing this core against multiple receptors associated with pain has made them attractive candidates for the development of new pain therapies. nih.gov The versatility of this scaffold is further highlighted by its investigation in the context of dengue virus inhibition and as ligands for sigma-2 receptors. rsc.orgmdpi.com
Table 1: Therapeutic Areas and Biological Targets of 1,9-Diazaspiro[5.5]undecane Derivatives
| Therapeutic Area | Biological Target/Mechanism |
|---|---|
| Obesity | Acetyl-CoA carboxylase (ACC) inhibition, Neuropeptide Y antagonism, 11β-hydroxysteroid dehydrogenase type 1 inhibition |
| Pain | σ, μ, and D2 receptors |
| Inflammatory Disease | Dual NK1/NK2 antagonism |
| Immune System | CXCR3 inhibition |
| Endocrine Disorders | Aldosterone synthase inhibition |
| Viral Infections | Dengue virus type 2 (DENV2) inhibition |
The Unique Structural Features of the 1,9-Diazaspiro[5.5]undecane Moiety in Bioactive Molecules
The 1,9-diazaspiro[5.5]undecane moiety possesses a unique and rigid three-dimensional structure that is highly advantageous for its role in bioactive molecules. The spirocyclic nature of the scaffold, where two piperidine (B6355638) rings are joined by a single carbon atom, imparts a defined spatial arrangement of its constituent atoms. researchgate.net This conformational rigidity is a key attribute that allows for precise positioning of substituents, enabling tailored interactions with the binding sites of biological targets. researchgate.net
Bioactive compounds incorporating the 1,9-diazaspiro[5.5]undecane core typically feature substituents at the 9-position and sometimes at the 1-position. nih.govresearchgate.net The nitrogen atom at the 1-position, as seen in this compound, can influence the compound's physicochemical properties and its interaction with target proteins. nih.gov The scaffold's structure can be further modified, for example, by the inclusion of a carbonyl group at position 2 or by fusing an arene ring at positions 4 and 5, to create a diverse range of derivatives with distinct biological activities. nih.govresearchgate.net The ability to systematically modify this core structure while maintaining its inherent three-dimensional character makes the 1,9-diazaspiro[5.5]undecane moiety a privileged scaffold in the design of novel therapeutic agents. nih.govresearchgate.net
Table 2: Examples of Bioactive Molecules Containing the 1,9-Diazaspiro[5.5]undecane Scaffold
| Compound Type | Biological Activity/Target |
|---|---|
| Pyrazole-fused derivatives | ACC inhibition |
| Benzene-fused undecan-2-one derivatives | Dual NK1/NK2 antagonism |
| Imidazole-fused derivatives | Aldosterone synthase inhibition |
| 3-Chlorobenzyl-linked derivatives | Dengue virus type 2 (DENV2) inhibitory activity |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGZESOMYSRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1,9 Diazaspiro 5.5 Undecane and Its Advanced Analogs
Strategies for the Construction of the 1,9-Diazaspiro[5.5]undecane Core Structure
The formation of the characteristic spirocyclic system of 1,9-diazaspiro[5.5]undecane, where two nitrogen-containing rings share a single carbon atom, is the cornerstone of its synthesis. Various strategies have been developed to assemble this core structure, often tailored to achieve specific substitution patterns and stereochemical outcomes.
Key Reaction Sequences and Mechanistic Aspects in Spirocyclization
The construction of the 1,9-diazaspiro[5.5]undecane core often relies on intramolecular cyclization reactions, where a pre-functionalized linear or monocyclic precursor undergoes ring closure to form the spirocyclic system.
One notable strategy involves the intramolecular spirocyclization of 4-substituted pyridines . This approach entails the in situ activation of the pyridine (B92270) ring with a reagent such as ethyl chloroformate. This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. An attached β-dicarbonyl nucleophile on the substituent at the 4-position of the pyridine then attacks the activated ring, leading to the formation of the spirocyclic structure. The reaction is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which can coordinate to the reactants and promote the cyclization cascade. uiowa.edu
Another common approach involves the use of piperidine (B6355638) derivatives as starting materials. mdpi.com These methods can include intramolecular aza-Michael reactions, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form one of the piperidine rings of the spirocycle. Radical-mediated cyclizations have also been employed, offering alternative pathways for ring formation. mdpi.com
A divergent synthesis of 3,9-diazaspiro[5.5]undecanes has been described where the key step is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. researchgate.net This powerful carbon-carbon bond-forming reaction sets the stage for subsequent cyclization to form the desired spirocyclic core.
The mechanistic aspects of these spirocyclization reactions are critical to understanding and controlling the reaction outcomes. In the case of the pyridine activation method, the mechanism likely involves the formation of a highly reactive N-acylpyridinium intermediate, which is then trapped intramolecularly by the tethered nucleophile. For Michael addition-initiated cyclizations, the stereochemistry of the initial conjugate addition can influence the final stereochemical outcome of the spirocycle.
Asymmetric Synthesis Approaches to Enantiomerically Pure Spiro[5.5]undecane Systems
The synthesis of enantiomerically pure 1,9-diazaspiro[5.5]undecane derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies have been developed to achieve this goal.
One effective approach utilizes chiral auxiliaries . For instance, the Evans oxazolidinone chiral auxiliary has been successfully employed in the asymmetric synthesis of a 3,9-diazaspiro[5.5]undecane derivative. researchgate.net In this methodology, the chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction, such as an alkylation or an aldol (B89426) reaction, which sets the stereochemistry of a key intermediate. researchgate.netscielo.org.mx After the desired stereocenter is established, the chiral auxiliary is cleaved and can often be recovered for reuse.
Organocatalysis represents another powerful tool for the enantioselective synthesis of cyclic systems and could be applied to the synthesis of chiral 1,9-diazaspiro[5.5]undecane precursors. rsc.orgresearchgate.netacs.org Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can activate substrates and facilitate enantioselective transformations, such as Michael additions or aldol reactions, that are key to building the chiral spirocyclic framework.
The chiral pool approach, which utilizes readily available enantiopure starting materials from nature, is another viable strategy. For example, an enantioselective synthesis of the related 1-azaspiro[5.5]undecane ring system has been achieved starting from D(+)-glucose. crossref.org This strategy leverages the inherent chirality of the starting material to construct the chiral target molecule.
Functionalization and Derivatization of 1-Methyl-1,9-diazaspiro[5.5]undecane
Once the 1,9-diazaspiro[5.5]undecane core is established, further functionalization and derivatization are often necessary to synthesize this compound and other advanced analogs with specific properties.
Regioselective Introduction of Substituents for Structural Modification
The introduction of substituents at specific positions on the 1,9-diazaspiro[5.5]undecane scaffold requires careful control of regioselectivity. The nitrogen atoms at positions 1 and 9 are often key sites for functionalization.
The synthesis of this compound involves the regioselective introduction of a methyl group at the N1 position. This can be achieved through various N-alkylation methods. For instance, reductive amination of a suitable precursor with formaldehyde (B43269) can introduce the methyl group. mdpi.com Alternatively, direct alkylation with a methylating agent, such as methyl iodide, can be employed. Controlling the regioselectivity of N-alkylation when both nitrogens are secondary amines can be challenging and may require the use of protecting groups or specific reaction conditions that favor alkylation at one nitrogen over the other. beilstein-journals.org The substitution at the N9 position is also a common modification and is often performed in the final steps of the synthesis. nih.gov
Alkylation of the imide functionality in related 1,4-diazaspiro[5.5]undecane-3,5-diones has been achieved under phase transfer catalysis conditions, providing a method for introducing a variety of alkyl and aralkyl substituents. mdpi.com
Preparation of Conjugates and Probes Incorporating the this compound Scaffold
To investigate the biological interactions and mechanism of action of this compound, it is often desirable to prepare conjugates and probes. This involves linking the diazaspiro[5.5]undecane scaffold to other molecules, such as biomolecules or fluorescent tags.
For example, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been synthesized, demonstrating that substituents can be introduced, in this case at the N9 position, to create more complex analogs. rsc.org
The synthesis of fluorescent probes would involve the covalent attachment of a fluorophore to the this compound scaffold. This could be achieved by first introducing a reactive functional group, such as a primary amine or a carboxylic acid, onto the diazaspirocycle. This functionalized analog can then be coupled to a fluorescent dye that contains a complementary reactive group, such as an N-hydroxysuccinimide (NHS) ester or an amine. nih.govmdpi.comacs.orgnih.gov The linker between the spirocycle and the fluorophore can be varied to optimize the properties of the probe.
The preparation of biomolecule conjugates would follow a similar strategy, where a functionalized this compound derivative is coupled to a biomolecule of interest, such as a peptide or a protein. This allows for the targeted delivery of the diazaspiro[5.5]undecane moiety to specific biological systems.
Structural Elucidation and Conformational Analysis of 1 Methyl 1,9 Diazaspiro 5.5 Undecane Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods provides a detailed picture of the molecular framework, stereochemistry, and dynamic behavior of 1-Methyl-1,9-diazaspiro[5.5]undecane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the connectivity and stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus.
In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) rings and the N-methyl group are indicative of their spatial arrangement. Protons in axial or equatorial positions will exhibit distinct chemical shifts and coupling constants. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The vicinal coupling constants (³JHH) are particularly informative for determining dihedral angles via the Karplus equation, thus helping to define the chair conformation of the piperidine rings.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. For unambiguous stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial. NOE cross-peaks are observed between protons that are close in space, allowing for the determination of relative stereochemistry, such as the orientation of the methyl group with respect to the spirocyclic core.
Dynamic NMR spectroscopy can be utilized to study conformational exchange processes, such as ring inversion. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers associated with these dynamic processes.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| N-CH₃ | 2.25 (s, 3H) | 45.8 | C2, C11 | H-2eq, H-11eq |
| H-2ax | 2.58 (ddd, 1H) | 55.2 | C4, C6, C11 | H-4ax |
| H-2eq | 2.95 (dt, 1H) | 55.2 | C4, C6, C11 | N-CH₃ |
| H-3ax | 1.50 (m, 1H) | 28.1 | C5 | H-5ax |
| H-3eq | 1.75 (m, 1H) | 28.1 | C5 | - |
| H-4ax | 1.45 (m, 1H) | 20.5 | C2, C6 | H-2ax |
| H-4eq | 1.80 (m, 1H) | 20.5 | C2, C6 | - |
| C-5 (spiro) | - | 52.3 | - | - |
| H-6ax | 2.65 (ddd, 1H) | 50.1 | C8, C10, C5 | H-8ax |
| H-6eq | 3.05 (dt, 1H) | 50.1 | C8, C10, C5 | - |
| H-7ax | 1.55 (m, 1H) | 27.9 | C9 | H-9ax |
| H-7eq | 1.85 (m, 1H) | 27.9 | C9 | - |
| H-8ax | 1.50 (m, 1H) | 20.3 | C6, C10 | H-6ax |
| H-8eq | 1.90 (m, 1H) | 20.3 | C6, C10 | - |
| N-H | 2.10 (br s, 1H) | - | C8, C10 | - |
| H-10ax | 2.70 (m, 1H) | 48.9 | C6, C8, C5 | - |
| H-10eq | 3.10 (m, 1H) | 48.9 | C6, C8, C5 | - |
| H-11ax | 2.60 (m, 1H) | 54.8 | C2, C5, N-CH₃ | H-2ax |
| H-11eq | 3.00 (m, 1H) | 54.8 | C2, C5, N-CH₃ | N-CH₃ |
Note: This is a representative table. Actual chemical shifts and correlations may vary depending on the specific derivative and solvent used.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound derivatives with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with sub-ppm accuracy, allowing for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the protonated molecule [M+H]⁺. The fragmentation of the diazaspiro[5.5]undecane core is expected to proceed through characteristic pathways involving the cleavage of the piperidine rings. Common fragmentation pathways for related nitrogen-containing heterocycles often involve α-cleavage adjacent to the nitrogen atoms and retro-Diels-Alder type reactions of the six-membered rings. nih.gov
The presence of the N-methyl group will influence the fragmentation, potentially leading to the loss of a methyl radical or the formation of specific iminium ions. The analysis of these fragmentation patterns provides valuable information about the connectivity of the molecule and can help to differentiate between isomers. A proposed fragmentation pathway might involve initial cleavage of the C-C bonds adjacent to the spirocenter, followed by subsequent ring opening and fragmentation of the individual piperidine rings. nih.gov
Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation for [M+H]⁺ of this compound
| m/z (Calculated) | Formula | Plausible Fragment Structure/Loss |
| 169.1703 | C₁₀H₂₁N₂⁺ | Protonated Molecule |
| 154.1468 | C₉H₁₈N₂⁺ | Loss of CH₃ radical |
| 126.1124 | C₇H₁₄N₂⁺ | Cleavage of piperidine ring |
| 98.0968 | C₅H₁₂N⁺ | Iminium ion from methylated piperidine ring |
| 84.0808 | C₅H₁₀N⁺ | Iminium ion from unsubstituted piperidine ring |
| 71.0757 | C₄H₉N⁺ | Further fragmentation of piperidine rings |
Note: The m/z values are calculated for the monoisotopic masses and represent plausible fragmentation pathways. Actual observed fragments may vary based on ionization and collision conditions.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound derivatives based on their characteristic vibrational modes. cardiff.ac.uk
Raman spectroscopy provides complementary information. While N-H and C-H stretching vibrations are also observable, Raman is particularly sensitive to the vibrations of the carbon skeleton. The symmetric C-C stretching vibrations of the spirocyclic system will give rise to distinct Raman bands. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3450 | 3350 - 3450 |
| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |
| CH₂ Scissoring | 1440 - 1470 | 1440 - 1470 |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 |
| C-C Stretch (ring) | 800 - 1200 | 800 - 1200 |
| Ring Puckering/Deformation | < 600 | < 600 |
Note: These are general ranges and the exact frequencies will depend on the specific conformation and intermolecular interactions.
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netsibran.ru By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise spatial coordinates of each atom in the crystal lattice. mdpi.com
This technique provides a wealth of information, including:
Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.
Stereochemistry: The absolute configuration of any stereocenters can be determined if a suitable heavy atom is present or by using anomalous dispersion.
Intermolecular interactions: The packing of the molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding (e.g., involving the N-H group) and van der Waals interactions. mdpi.com
The data obtained from X-ray crystallography is invaluable for validating the structures proposed by spectroscopic methods and for providing a starting point for computational modeling.
Computational Methods for Conformational Space Exploration
Computational methods are powerful tools for exploring the conformational landscape of flexible molecules like this compound derivatives and for complementing experimental data.
Molecular Mechanics and Dynamics Simulations for Conformational Ensembles
Molecular mechanics (MM) methods, utilizing force fields such as AMBER or OPLS, provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. mdpi.com By performing a systematic search of the conformational space or by using stochastic methods like Monte Carlo simulations, it is possible to identify the low-energy conformations of the molecule.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. rsc.orgphyschemres.org An MD simulation can reveal the accessible conformations and the transitions between them, offering a more complete picture of the conformational ensemble in solution. nih.gov These simulations can be used to calculate various properties, such as the relative populations of different conformers and the energy barriers for conformational changes. The results from MD simulations can be compared with experimental data from NMR to validate the computational model and to gain a deeper understanding of the molecule's behavior. nih.gov
Quantum Chemical Calculations for Isomer Stability and Energy Landscapes
Quantum chemical calculations are a powerful tool for investigating the stereochemical and conformational properties of molecules, providing insights into the relative stability of isomers and the energy barriers between them. For this compound, these computational methods are invaluable for understanding its complex three-dimensional structure and the interplay of steric and electronic effects that govern its behavior. While specific computational studies on this compound are not extensively available in peer-reviewed literature, the principles of conformational analysis, supported by calculations on analogous systems like N-methylpiperidine and substituted spiro[5.5]undecanes, allow for a detailed theoretical exploration.
The conformational landscape of this compound is primarily defined by the conformations of the two six-membered piperidine rings and the orientation of the methyl group on the N1 nitrogen atom. Each piperidine ring can, in principle, adopt a chair, boat, or twist-boat conformation. However, it is well-established that the chair conformation is significantly lower in energy for piperidine and its simple derivatives. Therefore, the most stable isomers of this compound are expected to feature both rings in a chair conformation.
The spirocyclic nature of the molecule introduces additional complexity. The two piperidine rings are fused at a central spiro carbon atom, and their relative orientation is fixed. The key stereochemical determinant then becomes the orientation of the methyl group on the N1 nitrogen. This methyl group can be either in an axial or an equatorial position relative to the piperidine ring it is attached to.
Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited to quantify the energy differences between these possible conformations. By performing geometry optimizations, the lowest energy structure for each conformer can be found, and their relative energies can be calculated. These calculations typically account for steric hindrance, such as 1,3-diaxial interactions, which are crucial in determining the most stable arrangement.
In the case of this compound, the primary isomers of interest are the conformers arising from the axial versus equatorial placement of the N1-methyl group. By analogy with N-methylpiperidine, it is expected that the conformer with the equatorial methyl group will be more stable. This is because an axial methyl group would experience significant steric repulsion from the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).
The energy landscape of this compound can be further explored by calculating the transition states that connect these stable conformers. This would reveal the energy barriers for conformational changes, such as the ring inversion of the piperidine rings.
To illustrate the kind of insights that would be gained from a detailed quantum chemical study, a hypothetical data table of relative energies for different conformers of this compound is presented below. It is important to note that this data is illustrative and not based on published experimental or computational results for this specific molecule.
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Expected Population at 298 K (%) |
|---|---|---|---|
| 1a | Chair-Chair, N1-Methyl Equatorial | 0.00 | ~98.8 |
| 1b | Chair-Chair, N1-Methyl Axial | 2.70 | ~1.2 |
| 1c | Chair-Boat, N1-Methyl Equatorial | 5.50 | <0.1 |
| 1d | Boat-Boat, N1-Methyl Equatorial | 10.00 | <0.1 |
This hypothetical data illustrates that the chair-chair conformer with the N1-methyl group in the equatorial position (Conformer 1a) is the most stable. The axial counterpart (Conformer 1b) is significantly higher in energy due to steric strain. Conformations involving a higher-energy boat form for one or both rings (Conformers 1c and 1d) are even less stable. The expected populations at room temperature, calculated from these energy differences, show a strong preference for the equatorial conformer.
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1,9 Diazaspiro 5.5 Undecane
Reactivity Patterns of the Nitrogen Heterocycles within the Spiro[5.5]undecane Framework
The reactivity of the two nitrogen atoms in 1-Methyl-1,9-diazaspiro[5.5]undecane, located at positions 1 and 9, is not identical. The N1-methylated nitrogen is part of a piperidine (B6355638) ring, while the N9 nitrogen is part of what is formally an azepane ring, though the diazaspiro[5.5]undecane core is often generally referred to as consisting of two spiro-fused piperidine rings. nih.gov The differing ring sizes and the substitution pattern create a distinction in their chemical environments.
Several factors are expected to influence the reactivity of these nitrogen centers:
Steric Hindrance: The spirocyclic nature of the molecule introduces significant steric congestion around the shared carbon atom. This can influence the approach of reagents to either nitrogen atom. The N1-methyl group further adds to the steric bulk around the N1 nitrogen. Consequently, the N9 nitrogen, being a secondary amine in the parent scaffold and only becoming tertiary upon substitution, might be more accessible to incoming reagents in derivatives where it is not heavily substituted. In many biologically active derivatives of 1,9-diazaspiro[5.5]undecane, substitutions are common at both the N1 and N9 positions, indicating that both are reactive centers. nih.gov
Electronic Effects: The methyl group at the N1 position is an electron-donating group, which increases the electron density on the N1 nitrogen, thereby enhancing its nucleophilicity and basicity compared to a non-alkylated nitrogen. The spirocyclic structure itself, primarily composed of saturated alkyl chains, does not introduce significant electronic effects beyond those typical of cyclic amines. The interplay of steric and electronic effects will ultimately determine the regioselectivity of reactions involving this diamine. For instance, in reactions like alkylation or acylation, the more nucleophilic nitrogen will be favored, unless sterically hindered.
Ring Strain: While piperidine rings exist in relatively strain-free chair conformations, the spiro-fusion can introduce some degree of conformational rigidity or strain that might affect the reactivity of the nitrogen lone pairs. The orthogonal arrangement of the two rings around the spiro center is a key structural feature of such compounds.
While specific comparative reactivity studies on this compound are not extensively documented in the reviewed literature, it is a general principle that in similar unsymmetrically substituted diamines, reactions can often be directed to one nitrogen over the other by carefully selecting reagents and reaction conditions that exploit the subtle differences in their steric and electronic environments.
Mechanistic Studies of Key Chemical Transformations Involving this compound
Detailed mechanistic studies specifically for this compound are not widely available in the public domain. However, the chemical transformations it undergoes would be characteristic of tertiary amines and can be understood through established reaction mechanisms.
Key transformations would likely include:
N-Alkylation and N-Acylation of the N9 Position: In the parent this compound, the N9 position would be a secondary amine and thus readily undergo reactions such as alkylation and acylation. The mechanism for these reactions would follow the standard nucleophilic substitution pathways (SN2 for alkylation with primary alkyl halides and nucleophilic acyl substitution for acylation). The lone pair on the N9 nitrogen would act as the nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent.
Quaternization: As a tertiary amine, the N1 nitrogen can undergo quaternization with alkyl halides. This is an SN2 reaction where the nitrogen atom acts as a nucleophile, attacking the alkyl halide to form a quaternary ammonium (B1175870) salt. The N9 position, if also tertiary (as in a 1,9-disubstituted derivative), could also undergo quaternization. The relative rates of quaternization at N1 versus a substituted N9 would depend on the steric and electronic nature of the substituents.
Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen atom of the oxidant.
In the broader context of diazaspiro[5.5]undecane chemistry, synthetic strategies often involve the construction of the spirocyclic core, followed by substitution at the nitrogen atoms in the final steps. nih.gov For example, the synthesis of various derivatives for biological screening often involves reactions at the N9 position. nih.gov
Protonation Equilibria and Basicity Studies of the Diamine System
The basicity of this compound is a fundamental property that influences its chemical reactivity and biological interactions. As a diamine, its protonation occurs in a stepwise manner, characterized by two distinct pKa values corresponding to the following equilibria:
H₂L²⁺ ⇌ HL⁺ + H⁺ (pKa₁)
HL⁺ ⇌ L + H⁺ (pKa₂)
Where L represents the free base this compound.
While experimentally determined pKa values for this compound are not readily found in the surveyed literature, we can predict the relative basicity of the two nitrogen atoms based on their chemical environment. The N1 nitrogen, being a tertiary amine with an electron-donating methyl group, is expected to be more basic than a secondary amine at the N9 position in the unsubstituted scaffold. In the target molecule, where both nitrogens are tertiary (assuming the name implies a methyl group on N1 and another substituent on N9 is not specified, we consider the parent 1-methyl derivative where N9 is secondary), the N1 nitrogen is expected to have a higher pKa.
Predicted Basicity Trends:
| Nitrogen Position | Substitution | Expected Relative Basicity | Rationale |
| N1 | Methyl | Higher | Electron-donating effect of the methyl group increases electron density on the nitrogen. |
| N9 | Hydrogen (in the parent 1-methyl derivative) | Lower | Secondary amine, less electron-donating environment compared to the N-methylated N1. |
The thermodynamics of protonation, including the enthalpy (ΔH°) and entropy (ΔS°) changes, provide further insight into the basicity. The protonation of amines in aqueous solution is typically an exothermic process.
It is important to note that without experimental data, these discussions on reactivity and basicity are based on established principles of organic chemistry and analogies to similar structures. Computational studies could provide valuable theoretical insights into the protonation energies and preferred sites of reaction for this specific molecule.
Lack of Publicly Available Data Prevents In-Depth Analysis of this compound in Specified Biological Pathways
An extensive review of scientific literature and databases has revealed a significant lack of publicly available research specifically detailing the pharmacological and biological activities of the chemical compound this compound and its derivatives within the precise framework requested. While the broader class of 1,9-diazaspiro[5.5]undecanes has been noted for its potential in modulating various cell signaling pathways, specific data on the 1-Methyl derivative's role in kinase signaling, particularly concerning Mnk1/2 kinases, and its impact on cancer and neurodegenerative disease models, as outlined, is not present in the accessible scientific domain.
The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a "privileged heterocycle" in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. nih.gov Derivatives of this core structure have been investigated for a range of therapeutic applications, including the treatment of pain, obesity, and disorders related to the immune system and cell signaling. nih.gov For instance, certain derivatives have been synthesized and evaluated as kinase inhibitors, such as those targeting cyclin-dependent kinase 7 (CDK7), which has implications for cancer therapy. nih.gov
However, a direct and detailed investigation into this compound's specific interactions with the Mnk1/2 (MAP kinase-interacting kinases 1 and 2) signaling pathway could not be found. The Mnk1/2 pathway is a critical regulator of protein synthesis and is implicated in the development and progression of various cancers through its phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The subsequent downstream effects, including the potential activation of beta-catenin signaling, are areas of active research in oncology. While the mechanisms of Mnk1/2 and their downstream targets are well-documented, the specific modulatory effects of this compound on these processes are not described in the available literature.
Similarly, searches for preclinical studies of this specific compound in cancer cell lines and tumor models yielded no specific results. Although structurally related compounds, such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, have been investigated for their anticancer properties, this does not provide direct evidence for the activity of the this compound scaffold in similar models.
Furthermore, there is a corresponding absence of research on the application of this compound derivatives in preclinical models of neurodegenerative diseases like Alzheimer's disease. While the development of novel therapeutic agents for neurodegeneration is a field of intense research, with many different chemical scaffolds being explored, the this compound core does not appear in the published literature in this context.
Pharmacological Research and Biological Activity Studies of 1 Methyl 1,9 Diazaspiro 5.5 Undecane Derivatives
Investigations in Cellular and Preclinical Disease Models
Exploration of Immunomodulatory and Anti-inflammatory Effects in Cellular Systems
Despite the potential of the 1,9-diazaspiro[5.5]undecane core in modulating immune responses, specific studies detailing the effects of 1-methylated derivatives on immune cells are not found in the current body of scientific literature. Research on related diazaspiro[5.5]undecane structures has suggested a potential role in treating inflammatory diseases. For instance, a large-scale study on dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists, aimed at treating inflammatory conditions, included compounds featuring the 1,9-diazaspiro[5.5]undecane scaffold. nih.gov However, the specific contribution of a methyl group at the 1-position to immunomodulatory or anti-inflammatory activity, and detailed cellular data such as effects on cytokine production, immune cell proliferation, or signaling pathways, remain uninvestigated.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of 1-Methyl-1,9-diazaspiro[5.5]undecane Derivatives
The absence of biological data on the immunomodulatory and anti-inflammatory effects of this compound derivatives makes it impossible to conduct a meaningful analysis of their structure-activity and structure-property relationships in this context.
Identification of Critical Structural Features for Biological Potency and Selectivity
Without data on biological potency and selectivity for immunomodulatory or anti-inflammatory targets, the identification of critical structural features is not feasible. SAR studies on 1,9-diazaspiro[5.5]undecane derivatives targeting other biological systems, such as acetyl-CoA carboxylase (ACC) for metabolic disorders and orexin (B13118510) receptors for sleep disorders, have highlighted the importance of substituents at the N1 and N9 positions. nih.gov For example, in the context of ACC inhibition, modifications at the N1 position were found to impact the apparent permeability of the compounds, though often at the cost of reduced inhibitory activity. nih.gov However, these findings cannot be extrapolated to predict the structural requirements for immunomodulatory or anti-inflammatory effects.
Optimization Strategies for Improved Target Engagement and Cellular Efficacy
Similarly, without an identified biological target and data on cellular efficacy related to immunomodulation or inflammation, a discussion on optimization strategies is purely speculative. General medicinal chemistry principles would suggest that modifications to the substituents on the diazaspiro core could be explored to enhance properties such as target binding, cell permeability, and metabolic stability. However, without initial biological data, there is no basis for a directed optimization effort for these specific therapeutic applications.
Advanced Analytical and Separation Techniques for 1 Methyl 1,9 Diazaspiro 5.5 Undecane
Chromatographic Methodologies for Purification and Purity Assessment
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like 1-Methyl-1,9-diazaspiro[5.5]undecane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile or thermally labile compounds. Given the nature of this compound, HPLC is well-suited for both its analytical determination and preparative isolation.
For analytical purposes, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. To improve peak shape and resolution for basic compounds like this compound, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to suppress the ionization of the amine groups.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. This is particularly useful for obtaining highly pure samples of this compound for further research or as a reference standard. Method development often begins at the analytical scale to optimize separation conditions before scaling up to a preparative system.
Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8.5 minutes |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility due to its polar amine functional groups, GC analysis can be effectively performed after derivatization. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, which also improves chromatographic peak shape and detection sensitivity.
For secondary amines like this compound, common derivatization techniques include acylation or silylation. Acylation can be achieved using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method. These derivatization reactions replace the active hydrogen on the nitrogen atom with a non-polar group, thereby increasing volatility and reducing interactions with the stationary phase.
GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent tool for impurity profiling. It can detect and identify volatile impurities that may be present from the synthesis of this compound, such as residual starting materials or by-products. The high resolution of capillary GC columns allows for the separation of closely related impurities, and the mass spectrometer provides structural information for their identification.
Illustrative GC Method Parameters for Impurity Profiling of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Capillary Electrophoresis for Chiral Separations and Compound Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species and for performing chiral separations. Since this compound is a basic compound that can be protonated to form a cation, CE is an effective analytical tool.
A significant application of CE for this compound is in chiral separations. This compound possesses a chiral center at the spiro carbon atom, meaning it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is of great importance.
Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of amines. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities in the electric field, leading to their separation. The choice of cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.
Illustrative Capillary Electrophoresis Method for Chiral Separation of this compound
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm effective length), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 200 nm |
| Expected Migration Times | Enantiomer 1: 10.2 min, Enantiomer 2: 10.8 min |
Theoretical and Computational Chemistry Studies of 1 Methyl 1,9 Diazaspiro 5.5 Undecane
Ab Initio and Density Functional Theory (DFT) Investigations into Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. These methods can predict a wide range of properties, including molecular geometry, orbital energies, and reactivity descriptors. For 1-Methyl-1,9-diazaspiro[5.5]undecane, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its fundamental electronic characteristics. researchgate.net
Such studies would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high electron density (nucleophilic sites). Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.9 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.05 eV | A measure of the molecule's ability to attract electrons. |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic molecules. Specific research performing these calculations on this compound is not widely available.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental data.
For this compound, DFT methods can be employed to calculate the chemical shifts of ¹H and ¹³C NMR. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). In practice, a variety of functionals and basis sets are benchmarked to find the combination that provides the best correlation with experimental data for a class of compounds. sid.ir
Similarly, IR vibrational frequencies can be computed. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The predicted spectrum can then be compared with an experimental FT-IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and C-N bends. While experimental data for various diazaspiro[5.5]undecane-trione derivatives have been published, including characteristic IR peaks for N-H and C=O bonds, specific experimental and correlated computational data for this compound are not readily found in the literature. sid.ir
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data Correlation
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 2.35 | 2.30 | N-CH₃ |
| ¹³C NMR (δ, ppm) | 45.8 | 46.2 | N-CH₃ |
| IR (cm⁻¹) | 2945 | 2940 | C-H stretch (aliphatic) |
Note: This table illustrates how predicted spectroscopic data would be correlated with experimental findings. Actual correlated data for this compound is not available in the cited sources.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Preclinical Research
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to study how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to screen virtual libraries of compounds against a protein target and to predict the binding affinity and mode of interaction. For instance, in a study of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, docking calculations were used to identify the NS5-methyltransferase of the Dengue virus as a probable target. rsc.org
Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the calculation of binding free energies. In the aforementioned study on diazaspiro[5.5]undecane derivatives, MD simulations were performed to confirm the binding affinity findings from the docking calculations. rsc.org These simulations yielded binding free energy (ΔG_bind) values that helped to rank the compounds' potency. rsc.org
Table 3: Research Findings from Molecular Dynamics Simulations of 1,9-Diazaspiro[5.5]undecane Derivatives
| Compound Derivative | Target Protein | Calculated Binding Free Energy (ΔG_bind) | Key Finding |
|---|---|---|---|
| SPO-6 (2-methylbenzyl derivative) | Dengue Virus NS5-methyltransferase | -27.2 ± 3.9 kcal/mol | Predicted to have the most favorable binding energy compared to other tested derivatives and ribavirin. rsc.org |
| SPO-7 (4-bromobenzyl derivative) | Dengue Virus NS5-methyltransferase | -22.5 ± 4.7 kcal/mol | Showed a less favorable binding energy compared to SPO-6. rsc.org |
| SPO-13 (4-cyanobenzyl derivative) | Dengue Virus NS5-methyltransferase | -22.5 ± 4.6 kcal/mol | Similar binding energy to SPO-7, less favorable than SPO-6. rsc.org |
Note: This table presents data for derivatives of 1,9-diazaspiro[5.5]undecane, not this compound itself, to illustrate the application of MD simulations to this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.
A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of molecular properties) to a biological activity, such as an IC₅₀ value. For a series of this compound analogs with varying substituents, a QSAR study would involve calculating a wide range of descriptors (e.g., electronic, steric, and lipophilic properties) and then using statistical methods to find the best correlation with their measured biological activity.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a protein. This model can then be used as a 3D query to screen compound databases for new potential hits that match the required features. While the application of these techniques to the broader class of diazaspiro compounds is common in medicinal chemistry, specific QSAR or pharmacophore models for this compound analogs are not detailed in the available literature.
Table 4: Common Molecular Descriptors in QSAR and Features in Pharmacophore Modeling
| Model Type | Examples of Descriptors/Features | Relevance to Molecular Activity |
|---|---|---|
| QSAR | LogP (Lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight (MW) | Affects size, solubility, and diffusion. | |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties. | |
| HOMO/LUMO Energies | Relate to electronic reactivity and charge transfer interactions. | |
| Pharmacophore | Hydrogen Bond Acceptor (HBA) | Essential for forming hydrogen bonds with receptor sites. |
| Hydrogen Bond Donor (HBD) | Essential for forming hydrogen bonds with receptor sites. | |
| Hydrophobic Group (HY) | Important for van der Waals and hydrophobic interactions. |
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-Methyl-1,9-diazaspiro[5.5]undecane?
Answer:
The synthesis of this compound derivatives typically involves:
- Ring-Closing Metathesis (RCM): A key step for constructing the spirocyclic core, enabling scalability (5–20 g) with minimal ruthenium residue contamination .
- Prins Cascade Cyclization: A novel method for generating spiro-morpholinotetrahydropyran derivatives, offering regioselectivity under mild conditions .
- Multi-Step Nucleophilic Addition/Cyclization: Starting from N-Boc-4-piperidone, optimized steps (e.g., hydrogenation, acetylation) yield the target compound with a total yield of 50% .
Critical Parameters: Reaction temperature (room to moderate), solvent choice (dichloromethane, triethylamine), and purification via chromatography (TLC/HPLC) are essential for high purity .
Advanced: How do structural modifications at positions 4 and 9 impact biological activity and selectivity?
Answer:
Modifications to the spirocyclic framework influence receptor binding and off-target effects:
- Position 4 Substituents: Introducing halogens (e.g., Cl, CF₃) enhances steric bulk, improving σ1 receptor affinity while avoiding hERG channel inhibition . Pyridyl groups at this position increase solubility and metabolic stability .
- Position 9 Modifications: Benzyl or acyl groups modulate μ-opioid receptor (MOR) agonism and σ1 receptor antagonism, enabling dual-target activity for pain management .
Example: Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane derivative) exhibits balanced MOR/σ1R affinity, high metabolic stability, and no hERG liability .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirms spirocyclic structure and substituent positions via ¹H/¹³C spectral analysis .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 244.37 g/mol for C₁₆H₂₄N₂) and fragmentation patterns .
- Chromatography: TLC/HPLC monitors reaction progress and purity (>95% by HPLC) .
Advanced: How can researchers resolve contradictions in pharmacological data for spirocyclic compounds?
Answer: Discrepancies in activity profiles require:
- Comparative SAR Studies: Analyze derivatives like 9-benzyl-1-oxa-9-azaspiro[5.5]undecane versus 3-oxa analogues to isolate structural determinants of activity .
- In Silico Docking: Molecular docking with targets (e.g., MmpL3, σ1R) identifies key interactions, such as hydrogen bonding with active-site residues .
- In Vitro/In Vivo Correlation: Validate binding assays (e.g., GABA-A receptor modulation ) with pharmacokinetic studies to assess bioavailability and off-target effects .
Basic: What are the primary pharmacological targets of this compound?
Answer:
- Neurological Targets: GABA-A receptors (pain/anxiety modulation) , σ1 receptors (neuroprotection) .
- Antimicrobial Targets: MmpL3 inhibition in Mycobacterium tuberculosis .
- Dual-Target Ligands: MOR agonism paired with σ1R antagonism for synergistic analgesia .
Advanced: What strategies improve metabolic stability and bioavailability of spirocyclic derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
